

Application Note: CDr20 for Fluorimetric Cell Counting of Monocytes and Neutrophils

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Compound of Interest

Compound Name: CDr20

Cat. No.: B2606497

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate enumeration of leukocyte populations, particularly monocytes and neutrophils, is a critical component of immunology research and clinical diagnostics. Traditional methods often rely on complex antibody cocktails for flow cytometry, which can be costly and subject to lot-to-lot variability.^[1] **CDr20** is a small-molecule fluorescent chemosensor that enables the distinctive labeling and subsequent counting of live monocytes and neutrophils using a single probe, streamlining the workflow for myeloid cell analysis.^{[1][2][3][4]}

CDr20 selectively labels monocytes and neutrophils due to the high expression of the enzyme UDP-glucuronosyltransferase 1A7C (UGT1A7C) in these cell types.^{[2][5]} Inside the cells, **CDr20** is converted to its fluorescent glucuronidated form (**CDr20-Gluc**).^{[1][3]} A key feature for differential counting is the subsequent export of **CDr20-Gluc** from the cell. This process is mediated by ATP-binding cassette (ABC) transporters, which are expressed differently in monocytes and neutrophils.^{[1][2][4]} Over time, monocytes, which have higher ABCC transporter activity, efficiently export the fluorescent product, leading to a decrease in signal (**CDr20**_{dim}). In contrast, neutrophils retain the fluorescent signal and remain bright (**CDr20**_{bright}).^{[1][3]} This time-dependent difference in fluorescence intensity allows for the discrimination and quantification of the two cell populations.^{[2][3]}

Data Summary

The following tables summarize the key characteristics and performance of the **CDr20** probe for fluorimetric cell counting applications.

Table 1: Probe Characteristics

Parameter	Description
Probe Name	CDr20
Target Cell Types	Monocytes, Neutrophils
Detection Principle	Enzyme-activated fluorescence
Key Enzymes	UGT1A7C (activation), ABC Transporters (export)
Reported Concentration	500 nM

| Common Co-stain | Calcein AM (for total live cell visualization)[\[1\]](#)[\[2\]](#) |

Table 2: Time-Dependent Fluorescence Profile for Cell Differentiation

Cell Type	Fluorescence at 10 min	Fluorescence at 60 min	Rationale
Neutrophils	Bright	Bright	High UGT1A7C activity, low ABC transporter-mediated export. [1] [3]

| Monocytes | Bright | Dim | High UGT1A7C activity, high ABC transporter-mediated export.[\[1\]](#)
[\[2\]](#)[\[3\]](#) |

Experimental Protocols

Protocol 1: Fluorimetric Counting of Murine Monocytes and Neutrophils

This protocol is adapted from methodologies for staining and counting murine bone marrow-derived white blood cells (WBCs).[1]

Materials:

- **CDr20** fluorescent probe
- Calcein AM (e.g., Invitrogen™)
- Cell culture medium or appropriate buffer (e.g., PBS, HBSS)
- Isolated murine bone marrow WBCs
- Automated fluorimetric cell counter (e.g., LUNA-FX7) or fluorescence microscope
- Standard laboratory consumables (pipettes, tubes, etc.)

Procedure:

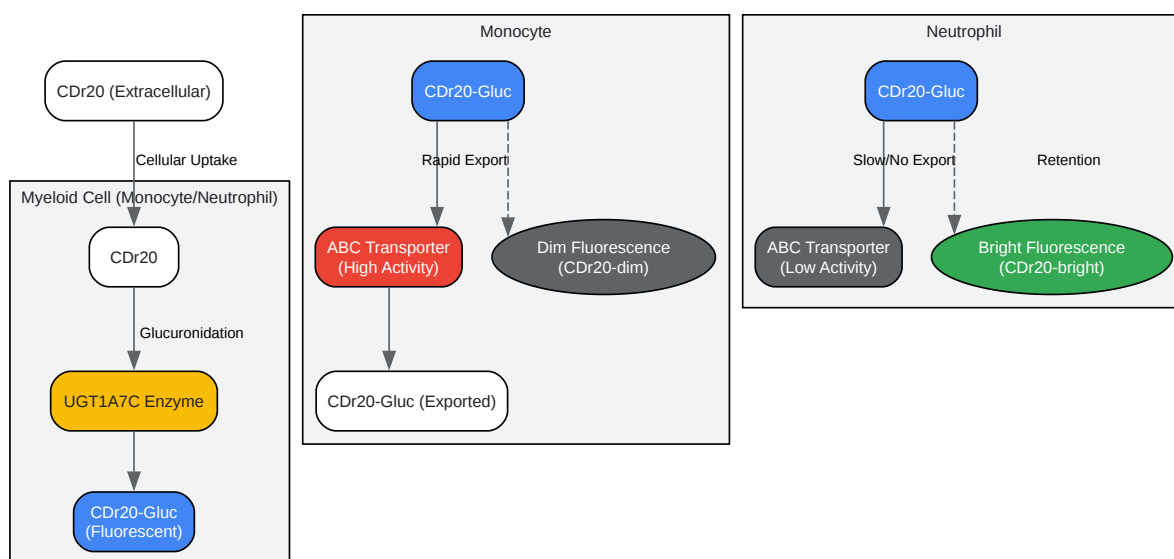
- Cell Preparation: Isolate white blood cells from murine bone marrow using standard laboratory procedures. Resuspend the cells in the appropriate medium or buffer.
- Total Live Cell Staining (Optional but Recommended):
 - Pre-incubate the WBCs with 1 μ M Calcein AM for 60 minutes at 37 °C to label all live cells. [1]
 - Remove residual Calcein AM by centrifugation and resuspending the cell pellet in fresh medium.
- **CDr20** Staining:
 - Add **CDr20** to the cell suspension to a final concentration of 500 nM.[1][2]
 - Incubate for 10 minutes at room temperature.[1]
- Imaging and Analysis:

- Immediately after the 10-minute incubation, acquire the first set of images using a fluorescence microscope or automated cell counter. At this point, both monocytes and neutrophils will be brightly stained with **CDr20**.
- Continue to incubate the cells.
- At 60 minutes post-staining, acquire a second set of images.
- Cell Counting:
 - Neutrophils: Count the cells that remain brightly fluorescent (**CDr20**^{bright}) at the 60-minute time point.
 - Monocytes: Count the cells that were initially bright at 10 minutes but have become dim (**CDr20**^{dim}) by the 60-minute time point. This can be calculated by subtracting the number of **CDr20**^{bright} cells at 60 minutes from the total number of **CDr20**^{bright} cells at 10 minutes.

Visualizations

Mechanism of Action

The following diagram illustrates the enzymatic activities within monocytes and neutrophils that lead to their differential fluorescent labeling by **CDr20**.

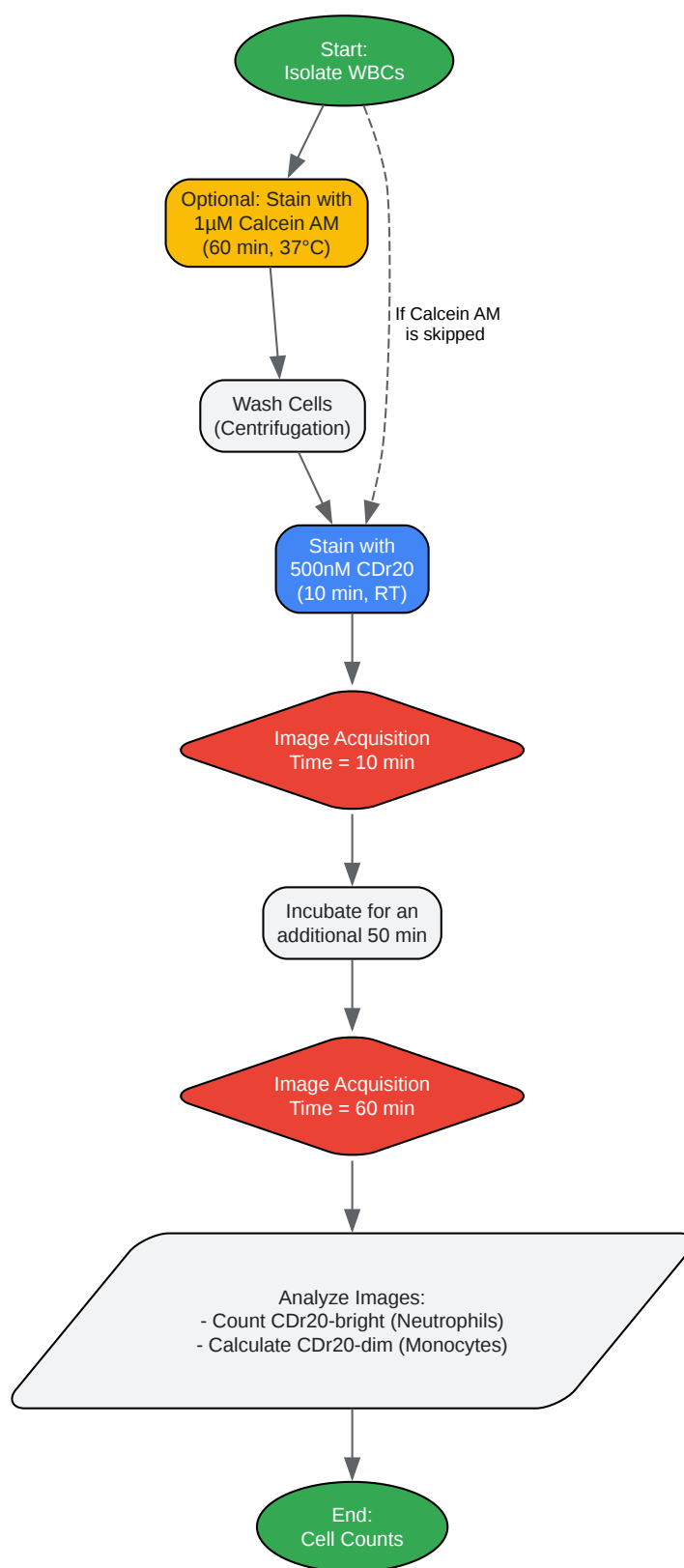


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Caption: Mechanism of **CDr20** differential labeling in monocytes and neutrophils.

Experimental Workflow

This diagram outlines the suggested workflow for sample preparation, staining, and analysis for fluorimetric counting of monocytes and neutrophils with **CDr20**.



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Caption: Suggested workflow for fluorimetric cell counting with **CDr20**.

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